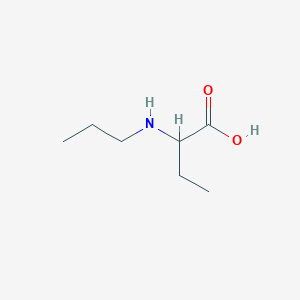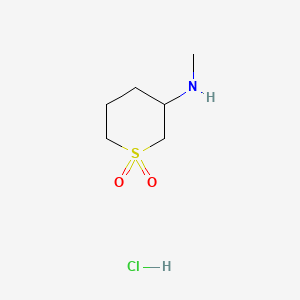
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound that belongs to the class of thiane derivatives. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur. The addition of a methylamino group and a dione functionality makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride typically involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. The reaction is often carried out in the presence of a catalyst such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene . The reaction conditions include heating the mixture to a temperature range of 60-100°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The use of high-pressure reactors and automated control systems ensures consistent product quality and high yield. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-50°C.
Substitution: Halogenated compounds (e.g., alkyl halides), polar aprotic solvents (e.g., dimethylformamide), temperature range of 25-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated thiane derivatives.
Scientific Research Applications
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiane derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function. The exact molecular pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different pharmacological properties.
Methylhexanamine (DMAA): An aliphatic amine with stimulant properties, structurally related but with distinct biological effects.
Uniqueness
3-(Methylamino)-1lambda6-thiane-1,1-dionehydrochloride stands out due to its unique thiane ring structure combined with a methylamino group and dione functionality. This combination imparts specific chemical reactivity and potential biological activity that is not observed in other similar compounds.
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-methyl-1,1-dioxothian-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-6-3-2-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
TXFIZWALFLKFFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCS(=O)(=O)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


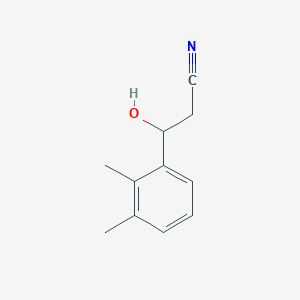
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
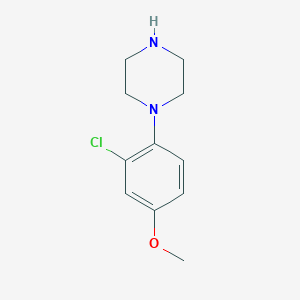

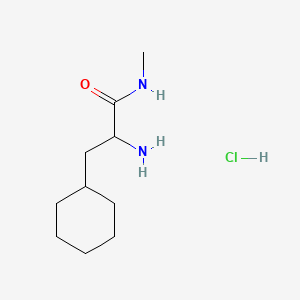
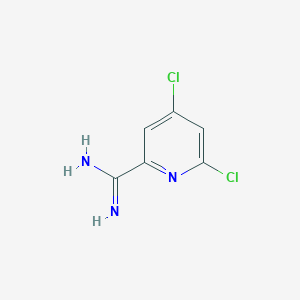
![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

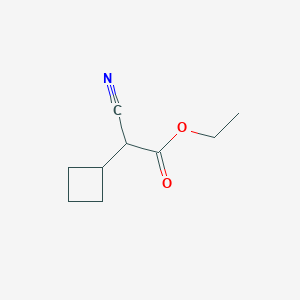
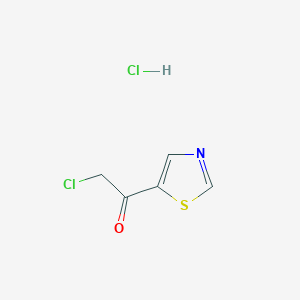
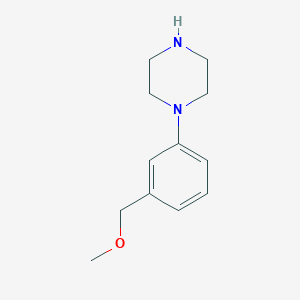
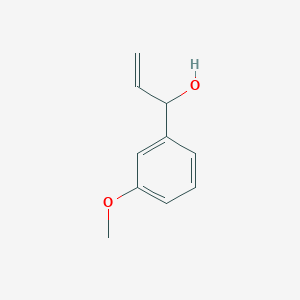
![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
